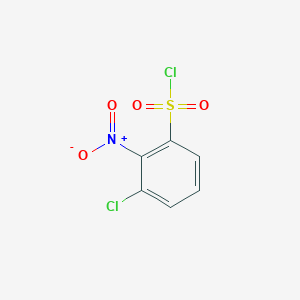

3-Chloro-2-nitrobenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOXIPNKUNIZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitrobenzenesulfonyl chloride typically involves the chlorination of 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a temperature range of 50-70°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Major Products Formed:

Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

Reduction: The major product is 3-chloro-2-aminobenzenesulfonyl chloride.

Hydrolysis: The product is 3-chloro-2-nitrobenzenesulfonic acid.

Scientific Research Applications

Organic Synthesis

3-Chloro-2-nitrobenzenesulfonyl chloride is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a sulfonating agent allows for the introduction of sulfonyl groups into various substrates, facilitating the formation of sulfonamides and other derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Sulfonation | Reaction with amines | Sulfonamides |

| Nucleophilic Substitution | Reaction with alcohols | Sulfonate esters |

| Coupling Reactions | Reaction with aryl halides | Aryl sulfonamides |

Medicinal Chemistry

Research has indicated that compounds derived from this compound exhibit promising biological activities. These include antibacterial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | HeLa (Cervical Cancer) |

| Derivative B | 10 | MCF-7 (Breast Cancer) |

| Derivative C | 20 | A549 (Lung Cancer) |

Material Science

In material science, this compound is utilized in the development of new materials with enhanced properties. It serves as a precursor for polymerization reactions and can be used to modify existing polymers to improve their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity at the sulfonyl chloride site compared to methyl-substituted analogues (e.g., 3-chloro-2-methylbenzenesulfonyl chloride), making it more reactive toward nucleophiles like amines .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ’s compound) reduce reactivity but improve thermal stability, whereas smaller groups (e.g., chloro or nitro) favor faster reactions .

Biological Activity

3-Chloro-2-nitrobenzenesulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant data from studies, case analyses, and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a chloro and nitro-substituted benzene ring. Its molecular formula is , and it has a molecular weight of 227.62 g/mol. The presence of electronegative substituents like chlorine and nitro groups enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of benzenesulfonate, including compounds with similar structures, demonstrated high activity against various strains of bacteria, particularly Gram-positive cocci such as Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L against methicillin-sensitive and methicillin-resistant strains .

Comparative Antimicrobial Efficacy

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | 0.39–3.12 | Staphylococcus aureus (MSSA, MRSA) |

| Linezolid | 1 | Staphylococcus aureus |

| Other benzenesulfonate derivatives | 6.25 | Enterococcus faecalis |

The study showed that some derivatives had MIC values significantly lower than the cytotoxicity limit for human lung fibroblasts (MRC-5), indicating a favorable safety profile for potential therapeutic use .

The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of halogen substituents is thought to enhance the lipophilicity and cellular uptake of the compound, facilitating its action against bacterial cells.

Case Studies

- Study on Antibacterial Potency : A recent study investigated the antibacterial potency of various sulfonate-substituted benzosiloxaboroles, including those derived from this compound. Results indicated that compounds with multiple halogen substitutions exhibited enhanced activity against enterococci compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated in vitro using human cell lines. The IC50 values were found to be higher than 12.3 mg/L, suggesting that the compound has a therapeutic window suitable for further development as an antibacterial agent .

Q & A

Basic: What synthetic routes are recommended for 3-Chloro-2-nitrobenzenesulfonyl chloride, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves sulfonation of a substituted benzene derivative followed by chlorination. For example, analogous compounds like 3-Chloro-2-methylbenzenesulfonyl chloride are synthesized via sulfonation of toluene derivatives using chlorosulfonic acid under controlled temperatures (0–6°C) to avoid over-sulfonation . Key steps include:

- Temperature Control : Maintain reaction temperatures below 10°C to prevent decomposition of the sulfonyl chloride intermediate .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) is effective, as evidenced by the sharp melting points (71–74°C) reported for structurally similar sulfonyl chlorides .

- Byproduct Mitigation : Use stoichiometric excess of chlorinating agents (e.g., PCl₅) to ensure complete conversion of sulfonic acid intermediates to sulfonyl chlorides .

Basic: How should researchers characterize the purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Melting Point Analysis : Compare experimental mp values (e.g., 71–74°C for 3-Chloro-2-methylbenzenesulfonyl chloride ) with literature data. Discrepancies >2°C indicate impurities.

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions using coupling patterns (e.g., deshielded aromatic protons near nitro groups) .

- IR : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- Elemental Analysis : Match calculated and observed C/H/N/S/Cl percentages to detect non-volatile impurities .

Advanced: How can conflicting data on thermal stability be resolved for sulfonyl chlorides like this compound?

Methodological Answer:

Discrepancies in decomposition temperatures or melting points often arise from variations in sample purity or experimental conditions. To address this:

- Reproducibility Checks : Synthesize the compound using protocols from independent sources (e.g., compare chlorination methods in vs. ).

- Differential Scanning Calorimetry (DSC) : Quantify thermal transitions under inert atmospheres to isolate decomposition events from melting .

- Hygroscopicity Testing : Store samples in anhydrous conditions (e.g., desiccators with P₂O₅) to prevent hydrolysis, which can lower observed mp .

Advanced: What strategies optimize the regioselective functionalization of this compound in cross-coupling reactions?

Methodological Answer:

The nitro and chloro groups direct electrophilic substitution. To enhance regioselectivity:

- Electronic Effects : Utilize the nitro group’s meta-directing property to target the 5-position for further substitution.

- Catalytic Systems : Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at the chloro position (60–80°C in THF) has been effective for analogous compounds .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl chlorides, reducing side reactions .

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to inhibit thermal and photolytic degradation .

- Moisture Control : Use airtight containers with desiccants (silica gel) to prevent hydrolysis to sulfonic acids .

- Hazard Compliance : Follow UN 3261 guidelines for corrosive liquids, including secondary containment and PPE (gloves, goggles) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., nucleophilic aromatic substitution) using software like Gaussian. Compare activation energies for nitro vs. chloro group reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., sulfonyl chloride group) to predict sites for nucleophilic attack .

- Solvent Effects Simulation : Use COSMO-RS to optimize solvent choices for reactions, reducing experimental trial-and-error .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear acid-resistant gloves (e.g., nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, especially during chlorination steps .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the electronic nature of substituents influence the sulfonyl chloride’s reactivity?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing effect increases electrophilicity of the sulfonyl chloride, enhancing reactivity with nucleophiles like amines .

- Chloro Group : Ortho/para-directing but deactivating, reducing substitution at adjacent positions. Comparative studies with 3-Chloro-4-fluorobenzenesulfonyl chloride show fluorine’s weaker deactivation allows for selective fluorination .

- Steric Effects : Bulky substituents (e.g., methyl in ) hinder access to the sulfonyl group, requiring elevated reaction temperatures.

Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water with 0.1% TFA .

- TLC : Silica gel plates eluted with ethyl acetate/hexane (1:4). Visualize under UV or with ninhydrin for amine byproducts .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Cl]⁻ ions (e.g., m/z ~234 for C₆H₃ClNO₄S⁻) .

Advanced: How can researchers address low yields in sulfonamide derivatization reactions?

Methodological Answer:

- Amine Selection : Primary amines (e.g., ethylamine) react faster than secondary/tertiary amines due to lower steric hindrance.

- Base Optimization : Use Et₃N or DMAP to scavenge HCl, shifting equilibrium toward product formation .

- Solvent Screening : DCM or THF improves solubility of both sulfonyl chloride and amine, as seen in syntheses of 3-Chloro-2-methylbenzenesulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.